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Compound Focus: Oleandrin

CAS No.: 465-16-7

Cat. No.: S548407

Feature Oleandrin Ouabain
Source  Nerium oleander (all parts, highest in Acokanthera schimperi and Strophanthus
leaves) [1] [2] gratus [3] [4]

| Chemical Structure | Aglycone: Oleandrigenin Sugar: Dideoxy-3-O-methyl-L-arabinose (L-oleandrose)
[1] [5] | Aglycone: Ouabagenin Sugar: L-rhamnose [3] [4] | | Molecular Formula & Weight | C32H4809 /
576.72 g'mol ™! [5] | C29H44012 / 584.66 g-mol~! [3] | | Primary Mechanism | Inhibition of Na*/K*-ATPase
[1] [5] | Inhibition of Na*/K*-ATPase [3] [4] | | Binding Affinity | Information not specified in search results
| Higher affinity for a3 and a2 isoforms over al isoform of Na*/K*-ATPase [6] | | Pharmacokinetics | High
lipid-solubility; well-absorbed from GI tract; slow clearance; half-life ~2 hours (oral); excreted in feces and
urine [5] [2] | Low oral bioavailability; poor absorption from alimentary tract; onset of action 2-10 min (IV);
excreted largely unchanged by kidneys [4] | | Toxic Blood Concentration (Human) | 1-2 ng/mL (toxic); ~20
ng/mL (fatal) [2] | Information not specified in search results | | Research & Clinical Status | Pre-clinical
and Phase I/II trials for cancer (as part of PBI-05204/Anvirzel) [1] [2] [7] | Not an approved drug in the
USA; used experimentally to inhibit Na*/K*-ATPase [3] | | Key Research Applications | Investigation of
anticancer [1], antiviral [2], and neuroprotective properties [7] | Experimental model for mania
(neuroscience) [6], tool for selective neuronal ablation [6], study of hypertension and endogenous Na*/K*-

ATPase inhibitors [8] [4] |

Shared Mechanism of Action
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Oleandrin and ouabain both exert their primary effect by binding to and inhibiting the sodium-potassium
pump (Na*/K*-ATPase) on the extracellular surface of cell membranes [1] [4] [6]. This shared mechanism

triggers a consistent downstream cascade of cellular events, which can be summarized in the following

pathway:
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(Oleandrin/OuabairD

* Altered Membrane Potential * Increased Muscle Contractility * Apoptosis Induction
* Altered Neuronal Excitability * Activation of Signaling Cascades * Neurotoxicity at high doses
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Comparative Experimental Data

A 2020 pre-clinical study directly compared the cardiotoxic effects of low, repeated doses of these

cardenolides in a rat model, providing valuable experimental data on their relative toxicity profiles [9].

Objective: To evaluate and compare the chronic effects of digoxin, ouabain, and oleandrin on heart

physiology and tissue [9].

Protocol:

e Subjects: 28 Wistar rats distributed into four groups (n=7).
e Treatment: Control group received NaCl 0.9%. Treated groups received 50 pg/kg of digoxin (DIG),

ouabain (OUA), or oleandrin (OLE) every 24 hours for 21 days.
e Measurements:

o Serial electrocardiograms (ECGS).
o Serum levels of cardiac and toxicity markers: Creatinine Kinase (CK), CK-MB, Troponin | (cTnl),
Lactate Dehydrogenase (LDH), and calcium.
o Heart tissue analysis: Histology, scanning electron microscopy (SEM), and Western blot for
BNP and Na+/K+-ATPase isoforms.

Key Findings Summary:

Parameter Oleandrin (OLE) Ouabain (OUA) Digoxin (DIG)

Serum LDH Significantly Increased [9] No significant No significant
change change

Histology Degenerative changes & moderate Degenerative Degenerative

SEM (Cardiac

focal necrosis [9]

Rupture and shortening [9]

changes [9]

Information not

changes [9]

Information not

Fibers) specified specified
BNP Protein Higher [9] Higher [9] Lower
Levels
Na+/K+ Pump Higher [9] Higher [9] Lower
a2
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Conclusion: The study concluded that while all three glycosides caused cardiovascular damage, oleandrin
demonstrated the most pronounced toxic effects under the experimental conditions, as evidenced by

increased LDH, tissue necrosis, and structural damage to cardiac fibers [9].

Key Takeaways for Researchers

¢ Choose based on research application: Use ouabain for neuroscience models related to mania,
neurotransmission, or as a well-characterized experimental tool for Na*/K+-ATPase inhibition [6].
Investigate oleandrin for its potential in oncology (inducing apoptosis, sensitizing cancer cells) or
virology (activity against enveloped viruses) [1] [2].

¢ Account for pharmacokinetics in experimental design: Ouabain's low oral bioavailability makes it
suitable for intravenous administration in studies [4]. Oleandrin's high lipid-solubility and good
gastrointestinal absorption are relevant for oral dosing studies but also contribute to its tissue
distribution and toxicity profile [5] [2].

¢ Prioritize safety due to narrow therapeutic windows: Both compounds are highly toxic.
Oleandrin's documented fatal blood concentration is as low as ~20 ng/mL [2]. Adhere to strict safety
protocols.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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